
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O2 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, and its derivatives like 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride, have been extensively studied for their potential in drug discovery due to their versatile scaffold. The pyrrolidine ring is a saturated scaffold that enables efficient exploration of the pharmacophore space because of its sp^3 hybridization. It contributes to the stereochemistry of molecules and increases their three-dimensional coverage, a phenomenon known as "pseudorotation". This review focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and describing the structure–activity relationship (SAR) of studied compounds. The significance of the pyrrolidine ring's stereogenicity is underscored, showing how different stereoisomers and the spatial orientation of substituents can lead to varied biological profiles of drug candidates due to different binding modes to enantioselective proteins (Li Petri et al., 2021).
Diketopyrrolopyrroles and Optical Properties
Diketopyrrolopyrroles, closely related to pyrrolidine-2,5-diones, have found extensive use as dyes in applications ranging from high-quality pigments to solar cells and fluorescence imaging. The review outlines the progress made in the synthesis, reactivity, and understanding of their optical properties over four decades. It notes the significant bathochromic shift in absorption and increase in two-photon absorption cross-section as key characteristics. This broad utility underscores the importance of understanding the chemical and optical properties of compounds like this compound in various scientific applications (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, including structures derived from pyrrolidine-2,5-diones, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. This review covers synthetic pathways for developing substituted pyranopyrimidines using diverse hybrid catalysts. The application of these catalysts for developing lead molecules further emphasizes the importance of understanding the role of compounds like this compound in the synthesis of medically relevant molecules (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can have diverse biological activities . For instance, some pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . The exact interaction of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride with its targets and the resulting changes are yet to be elucidated.
Biochemical Analysis
Cellular Effects
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride has been observed to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating GABA receptor activity, leading to changes in neurotransmitter release and synaptic plasticity. This compound may also impact gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular metabolism. Furthermore, it can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA receptors. By binding to these receptors, the compound can either inhibit or activate them, depending on the receptor subtype and the cellular context. This modulation of GABA receptor activity can lead to changes in ion flux across the cell membrane, affecting neuronal excitability and synaptic transmission. Additionally, the compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve cognitive functions. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where a specific dosage range produces optimal biochemical and cellular responses, while deviations from this range result in diminished or harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GABA transaminase, which plays a role in the catabolism of GABA. The compound’s influence on metabolic flux and metabolite levels can affect the overall balance of neurotransmitters and other metabolites in the cell. Additionally, it may interact with cofactors that are essential for enzyme activity, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical properties. Studies on its subcellular distribution provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-(5-aminopentyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPMVSGLODIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
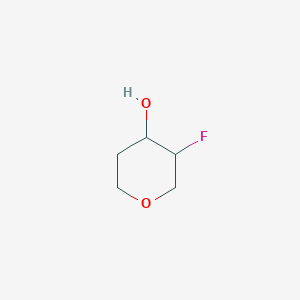
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

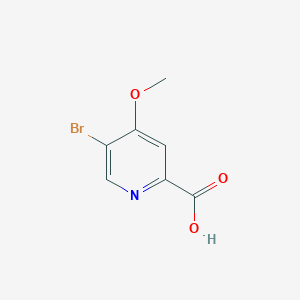
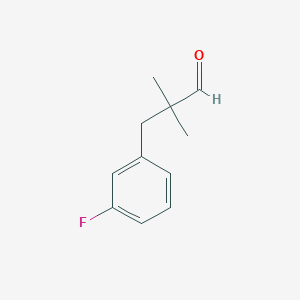

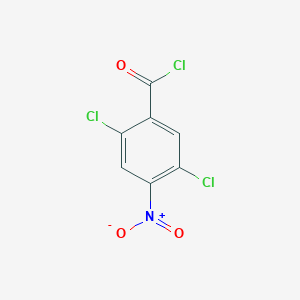
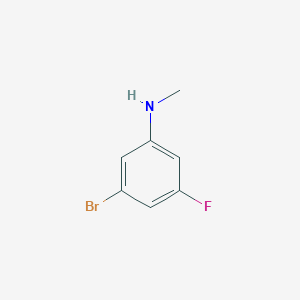
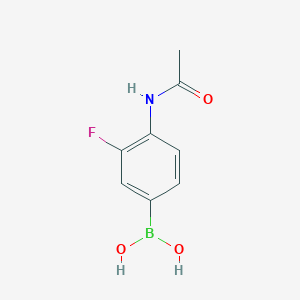
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
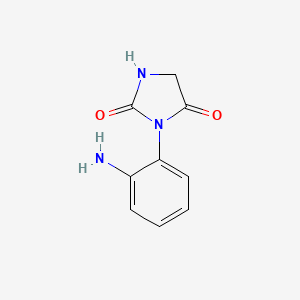
![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)

